molecular formula C13H7BrCl2O B1292334 2-Bromo-3',4'-dichlorobenzophenone CAS No. 951891-41-1

2-Bromo-3',4'-dichlorobenzophenone

Cat. No.: B1292334
CAS No.: 951891-41-1
M. Wt: 330 g/mol
InChI Key: PTIRIQPPOQNNCL-UHFFFAOYSA-N
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Description

2-Bromo-3',4'-dichlorobenzophenone is a halogenated benzophenone derivative characterized by a benzophenone backbone substituted with a bromine atom at the 2-position and chlorine atoms at the 3' and 4' positions of the second aromatic ring. Benzophenones with halogen substituents are widely used as intermediates in pharmaceuticals, agrochemicals, and materials science due to their electronic and steric effects, which influence reactivity and stability .

Properties

IUPAC Name

(2-bromophenyl)-(3,4-dichlorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7BrCl2O/c14-10-4-2-1-3-9(10)13(17)8-5-6-11(15)12(16)7-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTIRIQPPOQNNCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC(=C(C=C2)Cl)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7BrCl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3’,4’-dichlorobenzophenone typically involves the bromination and chlorination of benzophenone derivatives. One common method is the Friedel-Crafts acylation reaction, where benzoyl chloride reacts with bromobenzene in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The resulting product is then chlorinated using chlorine gas or a chlorinating agent such as thionyl chloride (SOCl2) under controlled conditions .

Industrial Production Methods

Industrial production of 2-Bromo-3’,4’-dichlorobenzophenone follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3’,4’-dichlorobenzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Bromo-3’,4’-dichlorobenzophenone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-3’,4’-dichlorobenzophenone involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator of enzyme activity by binding to the active site or allosteric sites. This interaction can alter the enzyme’s conformation and affect its catalytic activity. The pathways involved depend on the specific biological system being studied .

Comparison with Similar Compounds

Table 1: Activation Energies and Relaxation Times of Halogenated Benzophenones

Compound Substituents Activation Energy (kJ/mol) Relaxation Time (τ) Reference
o-Bromobenzophenone Br (2-position) 28 ± 1 Longer τ
o,p’-Dichlorobenzophenone Cl (2', 4'-positions) 21 ± 2 Shorter τ
Mitotane (o,p’-Dichlorodiphenyldichloroethane) Cl (2', 4'-positions) 25 ± 1 Intermediate τ
Clofoctol Cl (2,4-dichlorophenyl) 25.6 ± 0.1 Intermediate τ
  • Substituent Effects: Bromine vs. Chlorine: Bromine’s higher atomic mass (79.9 vs. 35.5 g/mol) increases the moment of inertia in o-bromobenzophenone, leading to slower conformational relaxation compared to chlorinated analogs . Positional Isomerism: Chlorine at the 3' and 4' positions (as in 2-Bromo-3',4'-dichlorobenzophenone) may introduce steric hindrance and alter dipole interactions compared to 2',4'-substituted dichlorobenzophenones.

Conformational Dynamics

Dielectric spectroscopy studies reveal that halogenated benzophenones undergo intramolecular relaxation via interconformer transitions (e.g., chair-to-boat transitions). For example:

  • o-Bromobenzophenone: Exhibits an activation energy of 28 ± 1 kJ/mol, attributed to bromine’s inertia slowing rotational dynamics .
  • o,p’-Dichlorobenzophenone: Lower activation energy (21 ± 2 kJ/mol) due to chlorine’s smaller mass and reduced steric demands .
  • Predicted Behavior for this compound: The combined presence of bromine and chlorine may result in intermediate activation energy (e.g., ~24–26 kJ/mol) and relaxation times, balancing bromine’s inertia with chlorine’s electronic effects.

Stability and Environmental Impact

Halogenated benzophenones are often persistent environmental pollutants. For instance:

  • 3-hydroxy-2,4'-dichlorobenzophenone: A degradation product of pesticides, noted for high persistence and structural similarity to parent compounds .
  • This compound: Likely shares this persistence due to strong C–Br and C–Cl bonds, which resist hydrolysis and photodegradation.

Biological Activity

2-Bromo-3',4'-dichlorobenzophenone (BDCB) is a synthetic organic compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. Its unique substitution pattern, featuring bromine and chlorine atoms, imparts distinct chemical reactivity and biological activity, making it a valuable compound for scientific investigation.

Chemical Structure and Properties

BDCB has the molecular formula C13H8BrCl2OC_{13}H_8BrCl_2O and features a central carbonyl group flanked by two aromatic rings. The presence of halogen substituents significantly influences its electronic properties and reactivity.

Property Value
Molecular FormulaC13H8BrCl2OC_{13}H_8BrCl_2O
Molecular Weight319.06 g/mol
Melting PointNot widely reported
SolubilitySoluble in organic solvents

The biological activity of BDCB is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors. It can act as an inhibitor or modulator of enzyme activity by binding to active sites or allosteric sites, thereby altering enzyme conformation and catalytic activity. This mechanism is crucial for understanding its potential therapeutic applications.

Enzyme Inhibition

BDCB has been employed in studies focusing on enzyme inhibition, particularly in the context of drug development. Its ability to inhibit specific enzymes can lead to significant biological effects, including alterations in metabolic pathways.

Antitumor Activity

Recent studies have explored the antitumor potential of BDCB. For instance, it has been shown to induce apoptosis in cancer cell lines through mechanisms involving mitochondrial depolarization and the generation of reactive oxygen species (ROS). The compound's ability to disrupt tubulin assembly is particularly noteworthy, as it may offer a pathway for developing new anticancer agents.

Case Studies

  • Antiproliferative Activity : In a study evaluating various derivatives of benzophenone compounds, BDCB exhibited significant antiproliferative effects against several human tumor cell lines. The IC50 values indicated that BDCB was comparable to established antitumor agents, suggesting its potential as a lead compound in cancer therapy .
  • Cell Cycle Arrest : BDCB was found to induce G2/M phase arrest in treated cells, leading to increased apoptosis rates. This effect was observed through flow cytometry analysis, which demonstrated a marked increase in annexin V-positive cells after treatment with BDCB .

Comparative Analysis with Similar Compounds

BDCB's biological activity can be contrasted with that of structurally similar compounds:

Compound Substitution Pattern Biological Activity
3,4-DichlorobenzophenoneLacks bromineLess reactive; limited biological studies
2-Bromo-4'-chlorobenzophenoneDifferent substitution patternVaries in reactivity and applications
4,4'-DibromobenzophenoneContains two bromine atomsDifferent chemical properties and uses

BDCB's unique halogen pattern enhances its reactivity compared to these similar compounds, making it more suitable for specific applications in medicinal chemistry.

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